(2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide
Description
The compound (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide is a cinnamamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (E-configuration) and a hydroxyethyl group substituted with a thiophene ring at the N-position. This structural motif is associated with diverse biological activities, including anti-inflammatory and neuroactive properties, as observed in related compounds .
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-13(14-7-4-10-19-14)11-16-15(18)9-8-12-5-2-1-3-6-12/h1-10,13,17H,11H2,(H,16,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXJBUCEPMJTSG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide typically involves the reaction of cinnamic acid derivatives with thiophene-containing compounds. One common method is the condensation reaction between cinnamic acid and 2-thiopheneethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)cinnamamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamylamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of cinnamamide derivatives, including (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide . It has been shown to exhibit significant efficacy in various animal models of epilepsy. For instance, a study demonstrated that the compound displayed anticonvulsant effects in genetically predisposed mice, with an effective dose (ED50) of 13.21 mg/kg when administered intraperitoneally (i.p.) in the Frings audiogenic seizure-susceptible mouse model .
The compound's efficacy was further supported by its performance in the maximal electroshock test and other seizure models, indicating its potential as a lead compound for epilepsy treatment. The structure-activity relationship analysis revealed that modifications to the phenyl ring and olefin linker influence its anticonvulsant activity .
Safety Profile
In terms of safety, This compound has shown a favorable profile in cytotoxicity evaluations. It was found to be non-mutagenic and safe at concentrations up to 100 µM in cell lines such as HepG2 and H9c2 . This safety profile is crucial for further preclinical studies and potential clinical applications.
Structure and Mechanism of Action
The chemical structure of This compound includes a hydroxyl group that may contribute to its pharmacological activity. The presence of the thiophene moiety is believed to enhance the compound's interaction with biological targets, potentially influencing neurotransmitter systems involved in seizure activity .
Comparative Analysis of Cinnamamide Derivatives
A comparative analysis of various cinnamamide derivatives demonstrates the diverse biological activities these compounds can exhibit. Below is a summary table outlining some key derivatives and their respective activities:
| Compound Name | Structure | Anticonvulsant Activity | Safety Profile |
|---|---|---|---|
| This compound | Structure | ED50 = 13.21 mg/kg (i.p.) | Safe up to 100 µM |
| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) | Structure | ED50 = 79.17 mg/kg (corneal kindled mouse model) | Non-mutagenic |
| Other Cinnamamide Derivatives | Structure | Variable efficacy across models | Varies by compound |
Mechanism of Action
The mechanism of action of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide
- Structure : Features a 2-hydroxypropyl group instead of the thiophene-substituted hydroxyethyl chain.
- Synthesis: Prepared via N-acylation of E-cinnamoyl chloride with S-1-aminopropan-2-ol in a toluene/K₂CO₃ biphasic system (79% yield) .
KM-608 (R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one)
- Structure : Incorporates a 3-hydroxypiperidinyl group, introducing a nitrogen-containing heterocycle.
- Activity : Demonstrated efficacy in nervous system disorders, highlighting the role of cyclic amines in neuroactivity .
- Comparison : The piperidine ring may enhance blood-brain barrier penetration compared to the thiophene-based substituent in the target compound.
Anti-inflammatory N-Arylcinnamanilides
- Examples : (2E)-N-(2-chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide .
- Structure : Electron-withdrawing substituents (Cl, CF₃) on the anilide ring enhance NF-κB inhibition.
- Comparison : The target compound’s thiophene group, while electron-rich, lacks the strong electron-withdrawing effects of halogens, suggesting divergent mechanisms of action.
Electronic and Lipophilic Effects
- Thiophene vs. Phenyl : Thiophene’s sulfur atom increases polarizability and may improve π-stacking interactions compared to phenyl derivatives. However, it reduces logP (lipophilicity) relative to trifluoromethyl or halogenated analogues .
- Hydroxyethyl vs. Hydroxypropyl : The shorter hydroxyethyl chain in the target compound may reduce steric hindrance, enhancing receptor binding compared to bulkier substituents .
Structural Stability and Conformation
- Intramolecular Hydrogen Bonding: Analogues like ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate exhibit stabilization via N–H⋯O and O–H⋯O bonds, which may enhance metabolic stability . The target compound’s hydroxyethyl-thiophene group could similarly form H-bonds, influencing solubility and crystal packing.
- X-ray Data : (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide shows planar enethioamide geometry, suggesting rigidity in related structures .
Biological Activity
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide, also referred to as KM-568, is a cinnamamide derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy and seizure disorders. This article explores the biological activity of this compound, focusing on its anticonvulsant properties, safety profile, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of KM-568 is characterized by a cinnamamide backbone with a hydroxyl group and a thiophene moiety. The stereochemistry of the compound plays a significant role in its biological activity.
Anticonvulsant Activity
Research indicates that KM-568 exhibits notable anticonvulsant effects across various animal models. The following table summarizes the efficacy of KM-568 in different seizure models:
| Seizure Model | ED50 (mg/kg) | Route of Administration |
|---|---|---|
| Frings audiogenic seizure model | 13.21 | Intraperitoneal (i.p.) |
| Maximal electroshock test | 44.46 | Intraperitoneal (i.p.) |
| 86.6 | Oral (p.o.) | |
| 6-Hz psychomotor seizure model | 71.55 | Intraperitoneal (i.p.) |
| 114.4 | Intraperitoneal (i.p.) | |
| Chronic corneal kindled mouse model | 79.17 | Intraperitoneal (i.p.) |
The compound demonstrated effectiveness in both genetic and electrically induced seizure models, indicating broad-spectrum anticonvulsant activity .
Safety Profile
The safety of KM-568 was evaluated through cytotoxicity assays conducted on HepG2 (liver) and H9c2 (cardiac) cell lines. Results indicated that the compound is non-cytotoxic at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic use .
Additionally, mutagenicity assays showed that KM-568 did not exhibit base substitution or frameshift mutations, further supporting its safety for preclinical studies .
Structure-Activity Relationships
The biological activity of cinnamamide derivatives like KM-568 is influenced by various structural components:
- Substituents on the Phenyl Ring : Different substituents can enhance or diminish anticonvulsant efficacy.
- Length of Olefin Linker : Variations in the olefin linker length have been shown to affect potency.
- Amide Moiety Structure : Modifications to the amide group can influence binding affinity and biological activity.
These factors contribute to the development of new derivatives with improved therapeutic profiles .
Case Studies
A series of preclinical studies have been conducted to evaluate the anticonvulsant potential of KM-568:
- Study on Efficacy in Epileptic Models : In one study, KM-568 was administered to Frings audiogenic seizure-susceptible mice, demonstrating significant reductions in seizure frequency and duration compared to control groups .
- Long-term Safety Evaluation : A chronic toxicity study assessed the long-term effects of KM-568 in rats, showing no adverse effects on behavior or physiological parameters at therapeutic doses .
- Comparative Analysis with Other Antiepileptic Drugs : KM-568 was compared with established antiepileptic drugs like lamotrigine and phenobarbital, revealing superior efficacy in certain models while maintaining a comparable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
